Home > Products > Screening Compounds P86273 > Atractylenolide-II
Atractylenolide-II -

Atractylenolide-II

Catalog Number: EVT-13520194
CAS Number:
Molecular Formula: C15H20O2
Molecular Weight: 232.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Atractylenolide II is a naturally occurring compound primarily derived from the rhizomes of Atractylodes macrocephala Koidz, a plant known for its medicinal properties in traditional Chinese medicine. This compound belongs to the class of organic compounds known as eudesmanolides and secoeudesmanolides, which are terpenoids characterized by a specific structural framework that includes a naphtho[2,3-b]furan-2(4H)-one derivative. Atractylenolide II has garnered attention for its potential therapeutic applications, particularly in anti-cancer and anti-inflammatory contexts .

Synthesis Analysis

The synthesis of Atractylenolide II can be achieved through various methods, with extraction from Atractylodes macrocephala being the most common. A notable preparation method involves:

  1. Crushing the Rhizome: The dried rhizome of Atractylodes macrocephala is ground into a powder.
  2. Ultrasonic Extraction: A methanol solution (70-100%) is added in a ratio of 5-10 times the weight of the raw material. This mixture undergoes ultrasonic extraction for 2-3 cycles.
  3. Solvent Extraction: The resulting extract is concentrated and then subjected to ethyl acetate extraction.
  4. Purification: High-speed counter-current chromatography is used for further purification, monitored by ultraviolet detection .

This method is noted for its simplicity and reduced environmental impact compared to traditional extraction techniques.

Molecular Structure Analysis

Atractylenolide II has the molecular formula C15H20O2C_{15}H_{20}O_{2} and a molecular weight of 232.3 g/mol. The compound's structural representation can be described by its SMILES notation: CC1=C2CC3C(=C)CCCC3(C)CC2OC1=O, and its InChI Key is OQYBLUDOOFOBPO-UHFFFAOYSA-N. The structure features multiple rings characteristic of terpenoids, contributing to its biological activity .

Chemical Reactions Analysis

Atractylenolide II participates in several chemical reactions, including:

  • Oxidation: It can be oxidized to form Atractylenolide III, typically using cytochrome P450 mimetics.
  • Dehydration: This reaction converts Atractylenolide III back to Atractylenolide I under specific conditions.

These reactions are crucial for understanding the compound's metabolic pathways and potential transformations within biological systems.

Mechanism of Action

The mechanisms through which Atractylenolide II exerts its biological effects include:

  • Anti-Cancer Activity: It inhibits cell proliferation and metastasis across various cancer types by modulating signaling pathways such as JAK2/STAT3, TLR4/NF-κB, PI3K/Akt, and MAPK, leading to apoptosis and cell cycle arrest.
  • Anti-Inflammatory Activity: The compound reduces oxidative stress and inflammation by influencing key inflammatory pathways.
  • Neuroprotective Activity: It protects neuronal cells from apoptosis and oxidative damage, suggesting potential applications in neurodegenerative diseases .
Physical and Chemical Properties Analysis

Atractylenolide II exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a pale yellow oil or crystalline solid.
  • Solubility: Soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, and dimethyl sulfoxide but insoluble in water.
  • Purity: Commercial products often report purity levels exceeding 98% .

These properties are critical for its application in research and therapeutic contexts.

Applications

Atractylenolide II has various scientific uses:

Mechanisms of Anti-Cancer Activity

Modulation of Apoptotic Pathways in Gastrointestinal Cancers

Atractylenolide-II (AT-II) induces programmed cell death in gastrointestinal cancers through mitochondrial-dependent pathways. In gastric carcinoma cell lines (HGC-27 and AGS), AT-II triggers dose-dependent apoptosis by upregulating pro-apoptotic Bax protein while downregulating anti-apoptotic Bcl-2. This disrupts mitochondrial membrane potential, activating caspase cascades. The Bax/Bcl-2 ratio increases by 3.5-fold after 48-hour exposure to 200 μM AT-II, correlating with phosphatidylserine externalization detected via Annexin V/PI staining [2] [6]. Similarly, in colorectal cancer cells, AT-II suppresses the oncogenic long non-coding RNA XIST, enhancing miR-30a-5p expression and reducing ROR1-mediated survival signaling. This dual action sensitizes chemo-resistant cells to conventional therapeutics, confirming AT-II’s role in overcoming apoptosis evasion [10].

Table 1: Apoptotic Targets of AT-II in Gastrointestinal Cancers

Cancer TypeCell Line/ModelKey Apoptotic MarkersObserved Effects
Gastric CancerHGC-27, AGS↑ Bax, ↓ Bcl-2, ↑ Cleaved Caspase-3Mitochondrial permeabilization, 50% apoptosis at 200μM [2]
Colorectal CancerHT29, HCT15↓ XIST, ↑ miR-30a-5p, ↓ ROR1Chemosensitization, reduced IC50 by 40% [10]

Inhibition of Metastatic Potential via ERK/Akt Signaling Suppression

AT-II suppresses metastasis by inhibiting integrin-mediated signaling hubs, particularly the ERK and Akt pathways. In gastric cancer cells, AT-II (50–400 μM) reduces phosphorylated ERK (Tyr202/Thr204) and Akt (Ser473) by >60%, impairing cytoskeletal reorganization required for motility. Wound-healing assays show 80% inhibition of HGC-27 cell migration at 200 μM AT-II, while Transwell experiments confirm dose-dependent reductions in invasion [2] [6]. In melanoma (B16 cells), AT-II impedes metastasis by blocking FAK/Src complex activation, decreasing matrix metalloproteinase (MMP)-9 secretion by 70%. This disruption of focal adhesion dynamics restricts extracellular matrix degradation, confining tumors to primary sites [8].

Table 2: AT-II-Mediated Suppression of Metastatic Signaling Pathways

PathwayDownstream TargetsFunctional Impact
ERK/Akt↓ p-ERK, ↓ p-Akt, ↓ Bcl-2Impaired motility, reduced cell migration [2]
FAK/Src↓ p-FAK, ↓ MMP-9, ↓ β1-integrinSuppressed ECM degradation, inhibited invasion [8]

Regulation of STAT3 and NF-κB Pathways in Solid Tumors

AT-II attenuates oncogenic transcription factors STAT3 and NF-κB, which drive inflammation-related tumorigenesis. In breast cancer models, AT-II blocks IL-6-induced JAK2/STAT3 phosphorylation, reducing nuclear translocation of STAT3 by 65%. This downregulates survival genes (e.g., Cyclin D1, Survivin) and angiogenic factors (e.g., VEGF) [1] [9]. Concurrently, AT-II inhibits canonical NF-κB activation by stabilizing IκBα, the endogenous inhibitor of NF-κB. In colorectal cancer, combining AT-II with IFN-γ synergistically suppresses NF-κB p65 nuclear translocation, reducing PD-L1 expression by 90%. This reverses immune evasion by preventing PD-L1-mediated T-cell exhaustion [10].

Glycolytic Reprogramming and Metabolic Disruption in Cancer Cells

AT-II disrupts the Warburg effect by targeting rate-limiting glycolytic enzymes. In endometrial cancer (RL95-2 and AN3CA cells), AT-II (100–200 μM) suppresses glucose consumption and lactate production by 50–70% through PADI3-dependent ERK inactivation. This reduces expression of pyruvate kinase M2 (PKM2) and lactate dehydrogenase A (LDHA), validated by mRNA and protein analyses [3] [7]. ATP synthesis decreases by 45%, impairing energy homeostasis. Crucially, PADI3 knockdown mimics AT-II’s effects, while PADI3 overexpression rescues glycolytic activity, confirming PADI3-ERK axis as AT-II’s metabolic target.

Table 3: Metabolic Effects of AT-II in Endometrial Cancer

Glycolytic ParameterChange vs. ControlKey Molecular Shift
Glucose Uptake↓ 60%↓ GLUT1, ↓ HK2 expression
Lactate Production↓ 70%↓ LDHA activity, ↓ Monocarboxylate Transport
ATP Synthesis↓ 45%Impaired OXPHOS, ↑ AMPK phosphorylation

Synergistic Interactions with Cytokine-Based Therapies

AT-II potentiates cytokine therapies by modulating immune checkpoint dynamics. Combined with IFN-γ, AT-II enhances anti-tumor immunity in colorectal cancer. IFN-γ normally induces PD-L1 via NF-κB p65, enabling immune escape. However, AT-II co-treatment reduces PD-L1 expression by 90% in HCT15 xenografts by blocking p65 nuclear translocation. This synergizes with IFN-γ’s immunostimulatory effects, increasing CD8+ T-cell infiltration by 3-fold and reducing lung metastasis by 75% [10]. Similarly, AT-II and IFN-γ co-administration in murine models suppresses TGF-β/Smad-driven epithelial-mesenchymal transition (EMT), elevating E-cadherin while downregulating Snail and Vimentin.

Compound Index

Properties

Product Name

Atractylenolide-II

IUPAC Name

(4aS,8aR,9aS)-3,8a-dimethyl-4-methylidene-5,6,7,8,9,9a-hexahydro-4aH-benzo[f][1]benzofuran-2-one

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

InChI

InChI=1S/C15H20O2/c1-9-11-6-4-5-7-15(11,3)8-12-13(9)10(2)14(16)17-12/h11-12H,1,4-8H2,2-3H3/t11-,12+,15-/m1/s1

InChI Key

WVOSZPPZKISKDJ-TYNCELHUSA-N

Canonical SMILES

CC1=C2C(CC3(CCCCC3C2=C)C)OC1=O

Isomeric SMILES

CC1=C2[C@H](C[C@]3(CCCC[C@@H]3C2=C)C)OC1=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.